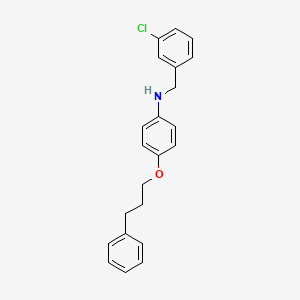
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline
Vue d'ensemble
Description
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a 4-chlorobenzyl group and a 2-cyclohexylethoxy group attached to the aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline typically involves a multi-step process:
Formation of 4-Chlorobenzyl Chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride.
Preparation of 4-(2-Cyclohexylethoxy)aniline: This intermediate can be synthesized by reacting aniline with 2-cyclohexylethanol in the presence of an acid catalyst.
Final Coupling Reaction: The final step involves the reaction of 4-chlorobenzyl chloride with 4-(2-cyclohexylethoxy)aniline in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorobenzyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of a cyclohexylethoxy group.
N-(4-Chlorobenzyl)-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a cyclohexylethoxy group.
Uniqueness
N-(4-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is unique due to the presence of the bulky cyclohexylethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its simpler analogs.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-cyclohexylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c22-19-8-6-18(7-9-19)16-23-20-10-12-21(13-11-20)24-15-14-17-4-2-1-3-5-17/h6-13,17,23H,1-5,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHGFFBXFFLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385593.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1385594.png)

![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)
![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)
![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)
![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385611.png)

![N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline](/img/structure/B1385613.png)
